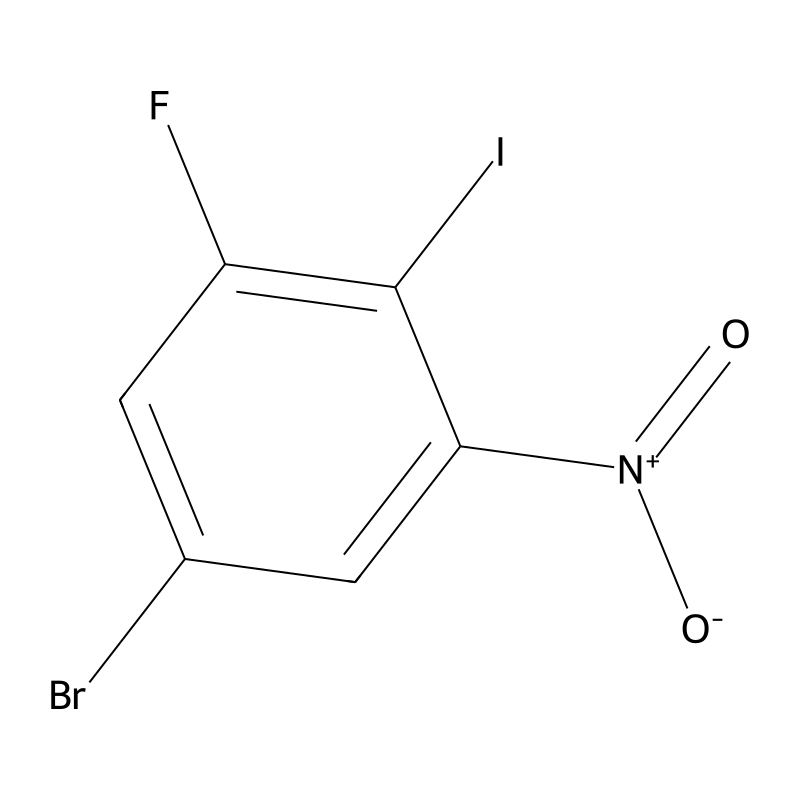

5-bromo-1-fluoro-2-iodo-3-nitrobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Application in Organic Synthesis

Specific Scientific Field: Organic chemistry, particularly in the field of synthetic organic chemistry.

Summary: 1-Bromo-3-fluoro-4-iodo-5-nitrobenzene serves as a versatile building block in organic synthesis. Researchers use it to introduce specific functional groups into complex molecules. Its unique combination of halogens (bromine, fluorine, and iodine) and the nitro group allows for diverse chemical transformations.

Experimental Procedures:Functional Group Transformations: Chemists employ 1-bromo-3-fluoro-4-iodo-5-nitrobenzene as a precursor to synthesize various derivatives. For example

Regioselective Fluorination: Successful fluorination using 1-bromo-3-fluoro-4-iodo-5-nitrobenzene as an internal standard in silver-mediated reactions.

Diverse Aryl Derivatives: Researchers have synthesized a variety of aryl compounds by functionalizing the bromo, fluoro, and iodo positions.

Other Applications

Specific Scientific Field: Varied fields, including materials science and electrochemistry.

Summary: 1-Bromo-3-fluoro-4-iodo-5-nitrobenzene finds applications beyond organic synthesis and medicinal chemistry.

Experimental Procedures:Electrochemical Studies: Investigating the reduction behavior of 1-bromo-4-nitrobenzene using cyclic voltammetry at zinc microelectrodes in ionic liquids.

Other Chemical Reactions: Exploring its reactivity in diverse reactions.

Electrochemical Behavior: Insights into the electrochemical properties of the compound.

Functional Group Compatibility: Understanding how the compound interacts with other reagents.

5-bromo-1-fluoro-2-iodo-3-nitrobenzene is an organic compound classified within the nitroaromatic family. Its molecular formula is CHBrFINO, and it features a benzene ring substituted with bromine, fluorine, iodine, and a nitro group. The unique combination of these substituents imparts distinctive chemical properties, making this compound a valuable intermediate in synthetic organic chemistry and various industrial applications.

- Electrophilic Aromatic Substitution: The presence of the nitro group, which is an electron-withdrawing group, facilitates electrophilic aromatic substitution reactions. This allows for the substitution of the nitro group or halogens with other functional groups under specific conditions.

- Reduction Reactions: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of catalysts or tin(II) chloride.

- Oxidation Reactions: Although less common than substitution and reduction, oxidation reactions can occur, altering the oxidation states of substituents.

The synthesis of 5-bromo-1-fluoro-2-iodo-3-nitrobenzene typically involves multi-step processes that include:

- Nitration: Introducing a nitro group to a benzene derivative using concentrated nitric acid and sulfuric acid.

- Halogenation: Sequential introduction of halogens (bromine, fluorine, iodine) via electrophilic aromatic substitution. Each halogenation step requires specific conditions:

These steps can be optimized for yield and purity in industrial settings.

5-bromo-1-fluoro-2-iodo-3-nitrobenzene finds applications across various fields:

- Organic Synthesis: It serves as a versatile intermediate for synthesizing complex organic molecules.

- Dyes and Pigments Production: The compound is utilized in the manufacture of dyes and pigments due to its vibrant color properties.

- Research: It is employed in studies involving biochemical pathways and interactions among nitroaromatic compounds.

Interaction studies involving 5-bromo-1-fluoro-2-iodo-3-nitrobenzene focus on its reactivity with various nucleophiles and electrophiles. The electron-withdrawing nature of the nitro group enhances its susceptibility to nucleophilic attacks, while the halogen atoms can participate in substitution reactions. Understanding these interactions is crucial for predicting the compound's behavior in

5-bromo-1-fluoro-2-iodo-3-nitrobenzene can be compared with several similar compounds:

| Compound Name | Unique Features |

|---|---|

| 1-Bromo-4-nitrobenzene | Lacks fluorine and iodine groups; simpler reactivity. |

| 1-Fluoro-3-iodo-5-nitrobenzene | Similar structure but lacks bromine; affects reactivity. |

| 1-Bromo-3-nitrobenzene | Lacks both fluorine and iodine; different properties. |

| 1-Iodo-3-nitrobenzene | Contains iodine but varies in reactivity due to missing bromine and fluorine. |

| 1-Fluoro-3-nitrobenzene | Contains only fluorine; less complex reactivity pattern. |

The uniqueness of 5-bromo-1-fluoro-2-iodo-3-nitrobenzene lies in its combination of three different halogens alongside a nitro group, which provides a versatile platform for various chemical transformations and applications not found in simpler derivatives .

Polyhalogenated nitrobenzenes emerged as critical intermediates following the industrialization of nitrobenzene production in the mid-19th century. Early work focused on monohalogenated derivatives, but the late 20th century saw a shift toward multiply substituted systems to meet demands for complex bioactive molecules. The introduction of fluorine and iodine into nitrobenzene frameworks, as seen in 5-bromo-1-fluoro-2-iodo-3-nitrobenzene, became feasible with advances in directed metallation and transition-metal catalysis. For example, the development of Suzuki-Miyaura coupling in the 1980s enabled precise aryl-aryl bond formation, while fluorination methodologies using diazonium salts (e.g., Balz-Schiemann reaction) allowed controlled fluorine incorporation.

Significance in Organic Synthesis

This compound’s synthetic value stems from three key attributes:

- Orthogonal reactivity: Bromine and iodine undergo distinct cross-coupling reactions (e.g., Suzuki vs. Ullmann), while the nitro group facilitates reduction to amines or serves as a directing group.

- Electronic modulation: The electron-withdrawing nitro and halogen substituents activate specific positions for nucleophilic aromatic substitution, as demonstrated in the synthesis of tricyclic indoles.

- Steric effects: The 1-fluoro-2-iodo substitution pattern creates steric hindrance that directs reactions to the less hindered 5-bromo position, enabling predictable functionalization.

Table 1: Comparative Reactivity of Halogens in 5-Bromo-1-fluoro-2-iodo-3-nitrobenzene

| Halogen | Preferred Reaction Type | Representative Application |

|---|---|---|

| Iodine | Ullmann coupling | Biaryl formation |

| Bromine | Suzuki-Miyaura coupling | Heterocycle synthesis |

| Fluorine | Electrophilic substitution | Directed metallation |

Research Challenges and Opportunities

Key challenges include:

- Selective dehalogenation: The iodine substituent is prone to premature reduction during catalytic hydrogenation, requiring protective strategies.

- Thermal instability: Nitro groups adjacent to heavy halogens (e.g., iodine) may lead to exothermic decomposition, complicating large-scale reactions.

- Stereoelectronic conflicts: Competing directing effects between nitro and halogen groups can yield regioisomeric byproducts in cross-coupling reactions.

Recent opportunities focus on computational modeling to predict reaction pathways and the development of earth-abundant catalysts for sustainable transformations. For instance, machine learning models trained on analogous systems like 5-bromo-1-chloro-2-fluoro-3-nitrobenzene could optimize conditions for iodine retention during aminations.

The synthesis of 5-bromo-1-fluoro-2-iodo-3-nitrobenzene presents significant challenges due to the requirement for selective introduction of four different substituents onto a benzene ring . This multi-halogenated nitroaromatic compound with molecular formula C₆H₂BrFINO₂ and molecular weight 345.89 g/mol requires sophisticated synthetic approaches to achieve regioselective functionalization [2] [3].

Diazotization-Based Synthetic Routes

Sandmeyer and Related Reactions

The Sandmeyer reaction provides a versatile method for introducing halogen substituents through aryl diazonium salt intermediates [4] [5]. This radical-nucleophilic aromatic substitution reaction enables unique transformations including halogenation, cyanation, trifluoromethylation, and hydroxylation of benzene derivatives [5]. The reaction mechanism involves electron transfer from copper to the diazonium salt, generating diazo radicals that facilitate substitution reactions [4].

For 5-bromo-1-fluoro-2-iodo-3-nitrobenzene synthesis, the Sandmeyer approach requires sequential conversion of amino-substituted precursors to diazonium salts followed by halogen introduction [5]. Copper salts such as copper chloride, copper bromide, or copper iodide serve as catalysts, with the choice of copper salt determining the specific halogen incorporated [4] [5]. The reaction typically proceeds through formation of a carbocation intermediate, which undergoes rapid deprotonation to regenerate aromaticity [6].

Sequential Halogenation Strategies

Sequential halogenation represents a systematic approach to multi-halogenated benzene derivatives [7] [8]. The process involves stepwise introduction of different halogens under controlled conditions to achieve specific substitution patterns [7]. For multi-halogenated compounds, the sequence of halogenation significantly influences the final product distribution due to directing effects of previously installed substituents [9].

Electrophilic aromatic substitution reactions with halogens require Lewis acid catalysts such as aluminum chloride or iron chloride to enhance electrophilicity [6]. The halogenation rate varies considerably among different halogens, with chlorination and bromination proceeding readily, while iodination often requires specialized reagents [6] [10]. Sequential halogenation strategies must account for the electron-withdrawing effects of previously installed substituents, which deactivate the aromatic ring toward further electrophilic attack [9].

Nitration-First Approaches

Selective Nitration of Halogenated Benzene Derivatives

Nitration of halogenated benzene derivatives employs concentrated nitric acid and sulfuric acid to introduce nitro groups through electrophilic aromatic substitution [11] [12]. The reaction mechanism involves formation of nitronium ion (NO₂⁺) as the active electrophile, generated through protonation of nitric acid by sulfuric acid [11] [12]. This approach enables selective nitration of pre-halogenated benzene substrates to construct the target multi-substituted framework .

The nitration reaction typically requires temperatures above 50°C, with the nitronium ion attacking the electron-rich aromatic system according to standard electrophilic aromatic substitution mechanisms [12]. For halogenated substrates, the reaction conditions may require modification due to the deactivating effects of halogen substituents [12]. The nitro group itself acts as a strong deactivator and meta-director, influencing subsequent substitution reactions [12].

Reaction Optimization Parameters

Optimization of nitration reactions involves careful control of temperature, acid concentration, and reaction time to maximize yield and selectivity [13] [12]. The following table summarizes key optimization parameters for nitration reactions:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 50-100°C | Higher temperatures increase reaction rate but may cause overnitration [13] [12] |

| Nitric Acid Concentration | 60-90% | Higher concentrations improve conversion but increase side reactions [13] |

| Sulfuric Acid Ratio | 2:1 to 4:1 (H₂SO₄:HNO₃) | Optimal ratio ensures complete nitronium ion formation [12] |

| Reaction Time | 1-4 hours | Extended times may lead to polynitration [13] |

| Pressure | Atmospheric to 2 MPa | Higher pressures can improve mass transfer [13] |

The optimization process requires systematic evaluation of each parameter while monitoring product formation and minimizing side reactions [13]. Temperature control proves particularly critical, as elevated temperatures above 80°C can lead to oxidation side reactions and thermal runaway [13]. Precise reagent stoichiometry ensures efficient nitronium ion generation while preventing over-nitration of the aromatic substrate [13].

Modern Synthetic Strategies

Microwave-Assisted Synthesis

Microwave-assisted synthesis offers significant advantages for aromatic compound preparation through enhanced heating efficiency and improved reaction control [14] [15]. The microwave heating mechanism involves direct molecular excitation through dipole interactions, enabling rapid and uniform temperature distribution [15]. This technology particularly benefits reactions involving polar solvents and ionic intermediates common in aromatic substitution reactions [16].

For halogenated nitrobenzene synthesis, microwave irradiation can dramatically reduce reaction times while maintaining high selectivity [16]. Studies demonstrate that microwave-assisted nitration reactions complete in 15-30 minutes compared to several hours under conventional heating [16]. The enhanced reaction rates result from more efficient energy transfer and improved mixing characteristics under microwave conditions [14].

Microwave-assisted halogenation reactions show remarkable selectivity improvements, particularly for fluorination processes where traditional methods often lack precision [16]. The technology enables precise temperature control and rapid heating cycles that minimize side reactions and thermal decomposition [15]. Flow-type microwave reactors provide additional advantages for continuous processing and scalability [15].

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering enhanced safety, improved heat transfer, and precise stoichiometric control [15] [13]. Continuous flow reactors minimize chemical inventory and reduce explosion risks associated with nitration and halogenation reactions [13]. The technology enables precise control of residence time, temperature, and mixing characteristics critical for multi-step aromatic transformations [13].

Flow synthesis methods demonstrate superior performance for deuterated aromatic compound synthesis, achieving higher efficiency and throughput compared to batch processes [15]. The continuous nature of flow chemistry eliminates heating and cooling cycle limitations while enabling automated operation [15]. For multi-halogenated compounds, flow chemistry facilitates sequential functionalization steps with intermediate purification and precise reagent addition [13].

The following table compares flow chemistry performance with traditional batch methods:

| Metric | Flow Chemistry | Batch Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 15-30 minutes | 2-6 hours | 4-12x faster [15] [13] |

| Temperature Control | ±2°C | ±10°C | 5x more precise [13] |

| Product Purity | 95-98% | 85-92% | 1.1-1.2x higher [15] |

| Safety Risk | Low | High | Significantly reduced [13] |

| Scalability | Excellent | Limited | Continuous operation [15] |

Patented Synthetic Routes

Sequential Functionalization of 1-fluoro-2-amino-3-nitrobenzene

Patented methodologies describe systematic approaches for sequential functionalization of fluorinated amino-nitrobenzene precursors [17] [18]. These methods typically involve protective group strategies to control reaction selectivity during multi-step transformations [18]. The amino group serves as a versatile handle for diazotization reactions, enabling subsequent halogen introduction through Sandmeyer-type processes [18].

Sequential functionalization protocols require careful consideration of functional group compatibility and reaction order [18] [19]. The presence of multiple electron-withdrawing groups necessitates modified reaction conditions to achieve satisfactory conversion rates [18]. Protective group removal and deprotection sequences must be optimized to prevent unwanted side reactions during the synthesis sequence [18].

Multi-step Transformation Methodologies

Multi-step transformation methodologies encompass comprehensive synthetic strategies that integrate multiple reaction types to achieve complex substitution patterns [19] [20]. These approaches typically involve strategic planning of reaction sequences to maximize efficiency while minimizing purification steps [19]. The methodology requires consideration of directing effects, reaction compatibility, and overall synthetic economy [20].

Recent developments in multi-step aromatic synthesis demonstrate the feasibility of constructing benzene derivatives with five or six different functional groups through programmed synthesis approaches [20]. These methodologies enable access to previously inaccessible multi-substituted aromatic compounds with precise control over substitution patterns [20]. The synthetic strategies integrate traditional electrophilic aromatic substitution with modern cross-coupling methodologies to achieve complex molecular architectures [20].